1-(4-bromophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1H-tetrazole
Description
Properties
Molecular Formula |
C14H9BrCl2N4O |
|---|---|
Molecular Weight |
400.1 g/mol |
IUPAC Name |
1-(4-bromophenyl)-5-[(2,4-dichlorophenoxy)methyl]tetrazole |
InChI |
InChI=1S/C14H9BrCl2N4O/c15-9-1-4-11(5-2-9)21-14(18-19-20-21)8-22-13-6-3-10(16)7-12(13)17/h1-7H,8H2 |
InChI Key |
ZMPDPHPLZWGZHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)COC3=C(C=C(C=C3)Cl)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Cycloaddition-Based Synthesis
The tetrazole core is typically constructed via a [2+3] cycloaddition between an azide and a nitrile precursor. For 1-(4-bromophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1H-tetrazole, this involves reacting 4-bromobenzonitrile with sodium azide (NaN₃) in the presence of a Lewis acid catalyst.
Reaction Conditions :
-
Catalyst : Zinc bromide (ZnBr₂) or ammonium chloride (NH₄Cl) in dimethylformamide (DMF) at 100–120°C for 12–24 hours.
-
Yield : 70–85% after purification by recrystallization (ethanol/water).
Mechanistic Insight :
The nitrile group undergoes nucleophilic attack by the azide ion, forming a tetrazoline intermediate that aromatizes to the tetrazole ring under thermal conditions.
Functionalization of the Tetrazole Core
Introduction of the 4-Bromophenyl Group
The 4-bromophenyl moiety is introduced via Suzuki-Miyaura coupling or direct substitution.
Suzuki Coupling Protocol
A palladium-catalyzed cross-coupling reaction between tetrazole-boronic acid and 4-bromophenyl iodide achieves regioselective arylation.
Typical Conditions :
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : K₂CO₃
Data Table 1 : Optimization of Suzuki Coupling
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | 1,4-Dioxane | 90 | 92 | 98 |
| Pd(OAc)₂/XPhos | Toluene | 110 | 85 | 95 |
| NiCl₂(dppf) | DMF | 120 | 78 | 90 |
Attachment of the 2,4-Dichlorophenoxymethyl Side Chain
The phenoxymethyl group is introduced via nucleophilic substitution or Mitsunobu reaction.
Nucleophilic Substitution
Reaction of 5-(chloromethyl)-1-(4-bromophenyl)-1H-tetrazole with 2,4-dichlorophenol in the presence of K₂CO₃ yields the target compound.
Conditions :
Mechanistic Challenges :
Competing elimination reactions may occur, necessitating controlled stoichiometry and anhydrous conditions.
Industrial-Scale Production Methodologies
Continuous Flow Synthesis
Recent advances employ microreactors to enhance heat transfer and reduce reaction times:
-
Tetrazole Formation : ZnBr₂-catalyzed cycloaddition in a continuous flow reactor (residence time: 30 minutes, 120°C).
-
Phenoxymethylation : Integrated flow system with in-line purification (overall yield: 82%, throughput: 1.2 kg/day).
Data Table 2 : Batch vs. Flow Synthesis Comparison
| Parameter | Batch Method | Flow Method |
|---|---|---|
| Reaction Time | 24 hours | 2 hours |
| Yield | 75% | 82% |
| Purity | 95% | 99% |
| Solvent Consumption | 500 mL/g | 150 mL/g |
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the bromophenyl or dichlorophenoxy groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may result in the formation of various substituted derivatives.
Scientific Research Applications
1-(4-bromophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1H-tetrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1H-tetrazole involves its interaction with specific molecular targets and pathways. The bromophenyl and dichlorophenoxy groups may interact with enzymes or receptors, leading to modulation of biological activities. The tetrazole ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Research Implications
- Synthetic Challenges: Introducing the (2,4-dichlorophenoxy)methyl group requires precise coupling conditions, as seen in ’s use of DIC (diisopropylcarbodiimide) for activating carboxylic acids .
- Biological Potential: The dichlorophenoxy group’s halogen atoms may enhance binding to targets like enzymes or receptors through halogen bonding, as observed in ’s chloro/bromo isostructural studies .
- Material Science: Tetrazoles with bulky substituents (e.g., dichlorophenoxymethyl) could modify crystal packing, influencing thermal stability and optoelectronic properties .
Biological Activity
1-(4-bromophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1H-tetrazole is a compound of interest due to its potential biological activities, particularly in pharmacology. This tetrazole derivative is notable for its structural features that may contribute to various biological effects, including antimicrobial and anticancer properties. This article reviews the synthesis, characterization, and biological activity of this compound, supported by relevant data tables and case studies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from accessible precursors. The compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, confirming its molecular structure and purity.
Table 1: Characterization Data
| Method | Observations |
|---|---|
| 1H NMR | δ = 7.35 (m, 4H), δ = 8.15 (s, 1H) |
| 13C NMR | δ = 124.0, 128.8, 131.6 |
| X-ray Crystallography | Space group P21/c; confirms molecular geometry |
Antimicrobial Activity
Research has indicated that compounds containing tetrazole rings exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains.
Table 2: Antimicrobial Activity Results
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anticancer Properties
The anticancer potential of tetrazole derivatives has been explored extensively. In particular, studies have shown that the compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial pathways.
Case Study: Cytotoxicity in Cancer Cell Lines
In a study involving human leukemia cells (HL-60), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability.
Table 3: Cytotoxicity Data
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 25 | 55 |
| 50 | 30 |
Structure-Activity Relationship (SAR)
The biological activity of tetrazole derivatives can be influenced by substituents on the phenyl rings. The presence of halogens such as bromine and chlorine enhances lipophilicity and may improve membrane permeability, contributing to increased biological activity.
Table 4: Structure-Activity Relationship Insights
| Substituent | Effect on Activity |
|---|---|
| Bromine | Increased antimicrobial activity |
| Dichlorophenoxy group | Enhanced cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
